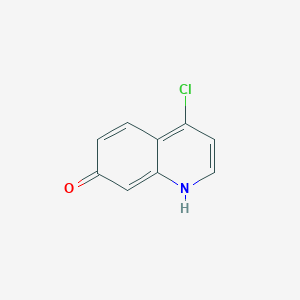

4-Chloro-7-hydroxyquinoline

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-chloroquinolin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-8-3-4-11-9-5-6(12)1-2-7(8)9/h1-5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQWLNFPPFMFTIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C=C1O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20619052 | |

| Record name | 4-Chloroquinolin-7(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20619052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181950-57-2 | |

| Record name | 4-Chloroquinolin-7(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20619052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloroquinolin-7-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Modifications of 4 Chloro 7 Hydroxyquinoline

Established Synthetic Routes to 4-Chloro-7-hydroxyquinoline

The synthesis of this compound can be accomplished through several established routes, ranging from classical cyclization reactions to modifications of existing quinoline (B57606) structures.

Classical Synthesis Approaches

Classical methods for constructing the quinoline ring are foundational to the synthesis of this compound. These approaches typically involve the condensation of an aniline (B41778) derivative with a 1,3-dicarbonyl compound or its equivalent, followed by cyclization.

One prominent method is a variation of the Conrad-Limpach reaction . This synthesis starts with 3-chloroaniline (B41212), which is reacted with diethyl oxalacetate (B90230) in the presence of acetic acid to form an enamine intermediate. chemicalbook.com Subsequent high-temperature thermal cyclization of this intermediate leads to the formation of ethyl 7-chloro-4-hydroxyquinoline-2-carboxylate. chemicalbook.commdpi.com This ester is then subjected to alkaline hydrolysis to yield the corresponding carboxylic acid, which upon high-temperature decarboxylation, gives the final product, 7-chloro-4-hydroxyquinoline (B73993). chemicalbook.com

Another widely used classical route is the Gould-Jacobs reaction . In this procedure, 3-chloroaniline is reacted with diethyl ethoxymethylenemalonate (EMME). chemicalbook.comrsc.org This reaction forms an anilinomethylenemalonate intermediate, which undergoes thermal cyclization at high temperatures to produce ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate. chemicalbook.com Similar to the Conrad-Limpach route, the resulting ester is hydrolyzed to the carboxylic acid, which is then decarboxylated by heating to afford 7-chloro-4-hydroxyquinoline. chemicalbook.com A third variant involves reacting 3-chloroaniline with the ethyl ester of formylacetic acid to create an enamine that cyclizes upon heating to directly form 7-chloro-4-hydroxyquinoline. chemicalbook.com

These classical methods are robust and allow for the construction of the core quinoline scaffold with the desired substitution pattern from readily available starting materials. rsc.org

Synthesis from Related Quinoline Precursors

Beyond building the quinoline system from acyclic precursors, this compound can also be synthesized by modifying other quinoline compounds. A straightforward approach involves the direct chlorination of 4-hydroxyquinoline (B1666331) using a suitable chlorinating agent. ontosight.ai

Furthermore, 7-chloro-4-hydroxyquinoline is a well-known key intermediate in the synthesis of the antimalarial drug chloroquine (B1663885). chemicalbook.commdpi.com In that multi-step process, 7-chloro-4-hydroxyquinoline is synthesized first and then converted to 4,7-dichloroquinoline (B193633) by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃). chemicalbook.commdpi.com The resulting 4,7-dichloroquinoline is a versatile intermediate where the chlorine at the C-4 position is highly reactive towards nucleophilic substitution, allowing for the introduction of various side chains. ucsf.eduresearchgate.net While the conversion of 7-chloro-4-hydroxyquinoline to 4,7-dichloroquinoline is common, the reverse reaction is not a typical synthetic route. Instead, modifications often start from simpler quinoline precursors. ontosight.ai

Derivatization Strategies for Enhancing Bioactivity

The this compound scaffold is a frequent target for chemical modification to explore and enhance its biological properties. Derivatization strategies focus on modifying the quinoline ring and understanding the effects of different substituents on its bioactivity.

Modifications at the Quinoline Ring System

The quinoline ring of this compound offers several positions for chemical modification to generate analogues with potentially improved or novel biological activities. The reactivity of the quinoline ring allows for electrophilic or radical substitution at various positions, as well as alkylation at the quinoline nitrogen. mdpi.com

Common modifications include:

Substitution at the C-3 position : The C-3 position of the quinoline ring can undergo reactions such as radical iodination. mdpi.com Halogenation at this position, for instance, leads to compounds like 3-bromo-7-chloro-4-hydroxyquinoline (B1287925).

Substitution at the C-4 and C-7 positions : The existing chloro and hydroxyl groups are key sites for derivatization. The hydroxyl group at C-4 can be oxidized to a carbonyl group. The chlorine atom at C-7 is less reactive to nucleophilic substitution than a chlorine at C-4, but it can be replaced under specific conditions. vulcanchem.com

Modifications at other ring positions : Small hydrophobic groups, such as methyl groups or additional halogens, can be introduced at other available positions (e.g., C-5, C-6, C-8) to modulate the molecule's properties. scispace.com

These derivatization reactions allow for the creation of a library of compounds with varied electronic and steric properties, which is essential for structure-activity relationship (SAR) studies. scispace.com

Substituent Effects on Biological Activity

The type and position of substituents on the quinoline ring profoundly influence the biological activity of the resulting compounds. The electronic properties (electron-donating or electron-withdrawing) and steric factors of the substituents play a critical role. nih.gov

Halogen atoms are particularly important substituents in medicinal chemistry due to their ability to modulate a compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity. The presence of halogen atoms on the quinoline ring often enhances biological activity by increasing the molecule's ability to permeate cell membranes and interact with biological targets.

Structure-activity relationship studies on various quinoline derivatives have provided key insights:

Enhanced Lipophilicity and Bioavailability : The introduction of halogens like chlorine and fluorine generally increases the lipophilicity of the quinoline scaffold. For example, a 6-fluoro substitution can enhance electronegativity and lipophilicity, which may improve membrane permeability. Fluorination at the C-7 position has been noted to improve metabolic stability and bioavailability.

Position-Dependent Activity : The position of the halogen is crucial. In studies of 8-hydroxyquinoline (B1678124) derivatives, 6-chloro analogues were found to be the most active in certain assays. nih.gov SAR studies of quinine (B1679958) have shown that replacing the methoxy (B1213986) group at the C-6' position with a chloro group enhances its antimalarial activity. rsc.org

Influence on Binding Affinity : The presence of halogen atoms can enhance the binding affinity of the molecule to its biological targets, such as enzymes or proteins, making it a more effective agent. Chloro and fluoro substituents can facilitate hydrophobic interactions within the ATP-binding pockets of kinases.

The strategic placement of halogens is a key tool for optimizing the pharmacological profile of quinoline-based compounds.

Interactive Table: Effects of Halogen Substitution on Quinoline Derivatives

| Halogen/Position | Observed Effect on Property/Activity | Reference |

| 6-Fluoro | Enhances electronegativity and lipophilicity, improving membrane permeability. | |

| 7-Fluoro | Improves metabolic stability and bioavailability. | |

| 6-Chloro (on 8-HQ) | Found to be the most active among certain tested analogues. | nih.gov |

| 7-Chloro | A key feature in potent antimalarial compounds like chloroquine. | mdpi.comucsf.edu |

| General Halogen | Enhances binding affinity to biological targets through hydrophobic interactions. | |

| General Halogen | Increases lipophilicity. | nih.gov |

| 8-Halogen (on Quinine) | Increases antimalarial efficacy. | rsc.org |

Introduction of Electron-Withdrawing/Donating Groups

The electronic properties of the quinoline ring can be significantly altered by the introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). numberanalytics.comresearchgate.net These modifications can influence the molecule's reactivity, basicity, and interactions with biological targets. researchgate.netresearchgate.net

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO2), chloro (-Cl), and trifluoromethyl (-CF3) decrease the electron density of the quinoline ring system. researchgate.netnih.gov The presence of EWGs, particularly at the 7-position, has been shown to lower the pKa of the quinoline ring nitrogen. researchgate.net For instance, the synthesis of quinoline derivatives often involves starting materials with EWGs to facilitate certain reactions. One-pot methods for preparing substituted quinolines have been developed using substituted o-nitrotoluenes with EWGs and olefins, demonstrating the importance of these groups in activating the starting materials for cycloaddition. rsc.org Nitration is a common method to introduce the strongly electron-withdrawing nitro group onto the quinoline framework. nih.gov

Electron-Donating Groups (EDGs): Groups like methoxy (-OCH3), hydroxyl (-OH), and alkyl groups (-CH3) increase the electron density of the ring. mdpi.commdpi.com The introduction of EDGs can enhance the reactivity of the quinoline towards electrophiles. numberanalytics.com Studies on various quinoline-based compounds have shown that the presence of EDGs like -OH and -OMe can increase specific biological activities. mdpi.com In some synthetic pathways, the presence of electron-donating substituents on reactants can lead to better yields compared to their electron-withdrawing counterparts. nih.gov

The following table summarizes examples of these modifications on the quinoline scaffold.

| Group Type | Example Substituent | Position of Introduction (Example) | Synthetic Precursor (Example) |

| Electron-Withdrawing | Nitro (-NO₂) | 6 | 1-Methyl-2-quinolone nih.gov |

| Electron-Withdrawing | Chloro (-Cl) | 7 | m-chloroaniline orgsyn.org |

| Electron-Donating | Methoxy (-OCH₃) | 7 | Not specified |

| Electron-Donating | Hydroxyl (-OH) | 7 | Not specified |

| Electron-Donating | Methyl (-CH₃) | 4 | Not specified |

Synthesis of Hydrazone Derivatives

Hydrazone derivatives of quinoline are a significant class of compounds in medicinal chemistry. researchgate.netresearchgate.net The synthesis of 7-chloro-4-quinolinylhydrazones typically begins with the precursor 4,7-dichloroquinoline. researchgate.nethcmue.edu.vn

The key intermediate, 7-chloro-4-hydrazinylquinoline, is synthesized by reacting 4,7-dichloroquinoline with hydrazine (B178648) hydrate (B1144303) in a solvent such as absolute ethanol. researchgate.netchemsrc.com This intermediate is then condensed with a variety of substituted aldehydes or ketones to form the final hydrazone derivatives. researchgate.netnih.gov This condensation reaction is often carried out in ethanol, sometimes with a catalytic amount of acid. hcmue.edu.vn The resulting products are typically solids that can be purified by recrystallization. nih.govnih.gov The formation of the hydrazone is confirmed by the appearance of the characteristic azomethine proton (-N=CH-) signal in ¹H NMR spectra.

The general synthetic scheme is as follows:

Formation of Hydrazine Intermediate: 4,7-Dichloroquinoline + Hydrazine Hydrate → 7-Chloro-4-hydrazinylquinoline

Condensation: 7-Chloro-4-hydrazinylquinoline + Aldehyde/Ketone → 7-Chloro-4-quinolinylhydrazone derivative

The table below lists examples of aldehydes used to create a library of hydrazone derivatives.

| Aldehyde Reactant | Resulting Hydrazone Derivative |

| 4-chloro-3-methoxybenzaldehyde | 7-Chloro-4-(2-(3-chloro-4-methoxybenzylidene)hydrazinyl)quinoline nih.gov |

| o-hydroxybenzaldehyde | Hydrazone ligand HL chemsrc.com |

| Various heteroaromatic aldehydes | 1-(7-chloroquinolin-4-yl)-2-[(heteroaromatic)methylene]hydrazone derivatives chemsrc.com |

| Substituted benzaldehydes | 7-chloro-4-arylhydrazonequinolines researchgate.net |

Incorporation into Hybrid Structures

Molecular hybridization is a strategy that combines two or more pharmacophores into a single molecule. The this compound scaffold is often used as a building block for creating such hybrid structures, aiming to generate novel compounds with enhanced or multifaceted biological activities. rasayanjournal.co.in

A prominent method for creating these hybrids is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry". nih.govmdpi.com This reaction forms a stable 1,2,3-triazole ring that links the quinoline moiety to another molecular entity. nih.govmdpi.commdpi.com The synthesis typically involves preparing a quinoline derivative with either an azide (B81097) or an alkyne functional group. For example, 7-chloro-4-hydroxyquinoline can be converted to 7-chloro-4-(prop-2-yn-1-yloxy)quinoline, an alkyne intermediate. future-science.com Separately, another molecule of interest is functionalized with an azide group. The subsequent "click reaction" between the quinoline-alkyne and the azide partner, often in the presence of a copper(I) catalyst (like CuSO₄·5H₂O and sodium ascorbate), yields the quinoline-triazole hybrid. mdpi.comfuture-science.com

These hybrid structures can incorporate a wide range of other chemical scaffolds, including sulfonamides, anilines, and other heterocyclic systems. rasayanjournal.co.inmdpi.commdpi.com The resulting triazole ring is not just a linker but is considered a bioactive component itself. nih.gov

| Hybrid Type | Linking Chemistry | Key Intermediates | Reference |

| Quinoline-Triazole-Sulfonamide | Azide-Alkyne Cycloaddition | 7-chloro-4-(prop-2-yn-1-yloxy)quinoline, 4-azidosulfonamides | future-science.com |

| Quinoline-Triazole-Aniline | Azide-Alkyne Cycloaddition | 7-chloroquinoline-4-azide, N-propargyl anilines | mdpi.com |

| Quinoline-Triazole (General) | Azide-Alkyne Cycloaddition | 7-chloro-4-azidoquinoline, various terminal alkynes | nih.gov |

| Quinoline- nih.govtandfonline.comnih.gov-Triazole | Multi-step condensation/cyclization | 5-chloro-8-hydroxy quinoline hydrazide, isothiocyanates | rasayanjournal.co.in |

Advanced Synthetic Techniques (e.g., Green Chemistry Approaches)

In recent years, there has been a significant shift towards developing more sustainable and environmentally friendly methods for chemical synthesis, in line with the principles of green chemistry. nih.govijpsjournal.com This includes the synthesis of quinoline and its derivatives, traditionally associated with harsh reaction conditions, hazardous solvents, and long reaction times. nih.govresearchgate.net

Advanced synthetic techniques focus on minimizing waste, reducing energy consumption, and using less hazardous substances. ijpsjournal.comnih.gov Key green approaches applied to quinoline synthesis include:

Microwave and Ultrasound-Assisted Synthesis: These energy sources can dramatically reduce reaction times from hours to minutes and often lead to higher yields compared to conventional heating methods. tandfonline.comnih.gov

Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives like water, ethanol, or ethanol-water mixtures is a cornerstone of green synthesis. tandfonline.comijpsjournal.com Formic acid has also been explored as an environmentally friendly catalyst and solvent system. ijpsjournal.com

Catalyst-Free and Novel Catalyst Systems: One-pot, multi-component reactions are being developed that proceed without a catalyst or utilize recoverable and reusable catalysts, such as nanocatalysts (e.g., Fe₃O₄ nanoparticles) or p-toluenesulfonic acid (p-TSA). tandfonline.comnih.gov These methods improve atom economy and simplify product purification. rsc.org

These green protocols are not only environmentally advantageous but also offer economic benefits through increased efficiency and reduced waste management costs. nih.govnih.gov They represent a move towards more sustainable and efficient production of valuable quinoline-based compounds. researchgate.net

Biological Activities and Pharmacological Profiles of 4 Chloro 7 Hydroxyquinoline and Its Derivatives

Antimicrobial Activities.ontosight.aimdpi.comnih.govfuture-science.com

Derivatives of the quinoline (B57606) family, including those related to 4-chloro-7-hydroxyquinoline, have demonstrated a wide array of antimicrobial activities. ontosight.aimdpi.com These compounds have been investigated for their efficacy against bacteria, fungi, and protozoa, showcasing their potential as broad-spectrum anti-infective agents. ontosight.ainih.govfuture-science.com

Antibacterial Efficacy and Spectrum.ontosight.ainih.gov

Quinoline derivatives are recognized for their antibacterial properties. future-science.com For instance, certain 4-quinolylpropanoates have shown antimicrobial activity against a panel of microorganisms. mdpi.com While some derivatives may not exhibit Gram-specificity, their potent activity against specific strains like Helicobacter pylori makes them promising candidates for further development. mdpi.com The mechanism of action for some quinoline derivatives involves the inhibition of DNA synthesis in bacteria. For example, 3-bromo-7-chloro-4-hydroxyquinoline (B1287925) has shown minimum inhibitory concentrations (MIC) as low as 10 μg/mL against Staphylococcus aureus and Escherichia coli.

Some coumarin-substituted derivatives, which can be synthesized from hydroxyquinolines, have demonstrated the ability to inhibit Gram-positive microorganisms. nih.gov Specifically, certain 4-hydroxy- and 7-hydroxycoumarin derivatives have been synthesized and tested for their antibacterial effects. nih.gov

Table 1: Antibacterial Activity of Selected Quinoline Derivatives

| Compound | Test Organism | Activity/Concentration | Reference |

|---|---|---|---|

| 3-Bromo-7-chloro-4-hydroxyquinoline | Staphylococcus aureus | MIC: 10 μg/mL | |

| 3-Bromo-7-chloro-4-hydroxyquinoline | Escherichia coli | MIC: 10 μg/mL | |

| 4-Quinolylpropanoates | Helicobacter pylori | Potent inhibitory effects | mdpi.com |

Antifungal Properties.bohrium.com

The quinoline framework is a key component of many compounds with antifungal activity. nih.govsemanticscholar.org Hydroxyquinoline derivatives, in particular, have been a focus of research for developing new antifungal agents. nih.govsemanticscholar.org The antifungal action of some 8-hydroxyquinoline (B1678124) derivatives, such as clioquinol (B1669181) (5-chloro-7-iodo-8-hydroxyquinoline), is thought to involve damage to the fungal cell wall. nih.govmdpi.com This mechanism has been observed in studies against Candida spp. and dermatophytes. nih.gov Furthermore, electrospun materials containing clioquinol have demonstrated good antifungal activity against fungi like P. chlamydospora and P. aleophilum. mdpi.com

A series of 6H-thiochromeno[4,3-b]quinoline derivatives have been synthesized and shown to be highly active against M. gypseum and E. floccosum, with activity levels exceeding that of the standard antifungal drug fluconazole. semanticscholar.org

Antiprotozoal Effects, including Antimalarial Activity.ontosight.aiscirp.orgacs.org

Quinoline derivatives have historically been paramount in the fight against malaria, with quinine (B1679958) being one of the earliest and most well-known examples. mdpi.com The 4-aminoquinoline (B48711) scaffold, in particular, is the basis for highly effective antimalarial drugs like chloroquine (B1663885). future-science.commdpi.com

The emergence of chloroquine-resistant strains of Plasmodium falciparum has necessitated the development of new antimalarial agents. nih.govnih.gov Many newly synthesized 4-aminoquinoline (AQ) derivatives have shown activity against both chloroquine-susceptible and chloroquine-resistant strains of P. falciparum. nih.gov Some novel quinolone derivatives have demonstrated IC50 values in the low nanomolar range (1.2 to ~30 nM) against both chloroquine-sensitive and multidrug-resistant P. falciparum strains. nih.gov For example, a study of 108 AQs found that 59 of them were active against both types of strains with 50% inhibitory concentrations (IC50s) of ≤25 nM. nih.gov Furthermore, 3-bromo-7-chloro-4-hydroxyquinoline has been investigated for its in vitro efficacy against P. falciparum.

The primary mechanism of action for many 4-aminoquinoline antimalarials, including chloroquine, involves their accumulation in the acidic food vacuole of the parasite. nih.gov Inside the vacuole, these compounds are believed to interfere with the detoxification of heme, a byproduct of hemoglobin digestion by the parasite. nih.gov They are thought to bind to the growing faces of hematin (B1673048) crystals, preventing further polymerization into the non-toxic hemozoin. nih.govnih.gov This leads to the accumulation of toxic free heme, which ultimately kills the parasite. nih.gov

Another proposed mechanism for some quinoline derivatives is the inhibition of the parasite's cytochrome bc1 complex, a key component of the mitochondrial respiratory chain. nih.gov This is supported by observations that some quinolone derivatives block oxygen consumption by parasitized red blood cells in a manner similar to the known cytochrome bc1 inhibitor, atovaquone. nih.gov

Anticancer Potential and Mechanisms.nih.govnih.govmdpi.comsmolecule.comijrpr.commdpi.comnih.gov

In addition to their antimicrobial properties, quinoline derivatives have emerged as a promising class of compounds for cancer therapy. ijrpr.comarabjchem.org They have been shown to exert their anticancer effects through a variety of mechanisms, including the induction of apoptosis, disruption of cell migration, inhibition of angiogenesis, and cell cycle arrest. ijrpr.comarabjchem.org

The 7-chloroquinoline (B30040) moiety, a key feature of the antimalarial drug chloroquine, is also being investigated for its potential as an anticancer agent and as a chemosensitizer in combination with other anticancer drugs. mdpi.com Derivatives of 7-chloro-4-hydroxyquinoline (B73993) have been suggested to possess anticancer properties. smolecule.com For instance, 7-chloroquinolinehydrazones have demonstrated significant cytotoxic activity against a broad panel of cancer cell lines, with some exhibiting submicromolar GI50 values. nih.gov

Metal complexes of hydroxyquinoline derivatives have also shown enhanced anticancer activity compared to the free ligands. bohrium.com For example, a copper complex of a novel quinoline Schiff base displayed promising cytotoxicity against A-549 (lung cancer) and MCF-7 (breast cancer) cell lines. ijrpr.com Research into various substituted 8-hydroxyquinolines has revealed that their anticancer activity can be influenced by the nature and position of substituents on the quinoline ring. nih.gov

Table 2: Anticancer Activity of Selected Quinoline Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | Observed Effect | Reference |

|---|---|---|---|

| 7-Chloroquinolinehydrazones | Leukemia, Non-small cell lung, Colon, CNS, Melanoma, Ovarian, Renal, Prostate, Breast | Submicromolar GI50 values | nih.gov |

| Copper-complex of quinoline Schiff base | A-549 (lung), MCF-7 (breast) | Promising cytotoxicity | ijrpr.com |

| 2-Anilinoquinoline with trifluoromethyl groups | Various | Potent anticancer activity | bohrium.com |

| Pyranoquinolinone-derived Schiff bases | MCF-7 (breast), HepG2 (liver), HCT-116 (colon) | Promising results | ijrpr.com |

Cytotoxic Activity against Cancer Cell Lines

Derivatives of this compound have demonstrated significant cytotoxic effects across a broad spectrum of human cancer cell lines. The introduction of various substituents onto the quinoline core has led to the development of compounds with potent and sometimes selective anticancer activity.

For instance, a series of 7-chloro-(4-thioalkylquinoline) derivatives showed varied cytotoxicity. The sulfonyl N-oxide derivatives, particularly those with a three-carbon spacer (compounds 73, 74, 79-82), were among the most effective against the HCT116 colon carcinoma cell line, with IC50 values ranging from 1.99 to 4.9 µM. mdpi.com The CCRF-CEM leukemia cell line proved to be highly sensitive to a number of these derivatives, with IC50 values in the low micromolar to sub-micromolar range (0.55–2.74 µM). mdpi.com

Similarly, hybrids incorporating the 5-chloro-8-hydroxyquinoline (B194070) skeleton have shown potent activity. A bioconjugate bearing indole (B1671886) and a 5-chloro-8-hydroxyquinoline moiety (compound 16) was particularly effective against the resistant Colo320 colon adenocarcinoma cell line with an IC50 of 4.87 µM, while showing no toxicity to normal fibroblast cells. mdpi.com Another derivative, ethyl 2-(5-chloro-8-hydroxyquinolin-7-yl)-2-morpholinoacetate (compound 10), also displayed strong cytotoxicity against both sensitive (Colo205, IC50 = 2.05 µM) and resistant (Colo320, IC50 = 1.72 µM) colon cancer cells. mdpi.com

The introduction of a hydrazone moiety at the 4-position of the 7-chloroquinoline scaffold has also yielded compounds with significant growth inhibition properties. Several 7-chloro-4-quinolinylhydrazone derivatives displayed over 90% growth inhibition in initial screenings against three cancer cell lines. researchgate.net Furthermore, the anticancer potential of hydroxyquinoline derivatives has been noted in other studies, with some compounds showing promise against liver (HepG-2) and breast (MCF-7) cancer cell lines. researchgate.net

The table below summarizes the cytotoxic activities of selected this compound derivatives against various cancer cell lines.

| Compound Type/Number | Cancer Cell Line | Activity (IC50 in µM) | Reference |

| 7-chloro-(4-thioalkylquinoline) derivatives (73, 74, 79-82) | HCT116 (Colon) | 1.99 - 4.9 | mdpi.com |

| 7-chloro-(4-thioalkylquinoline) derivatives (73, 74, 79, 81) | HCT116p53-/- (Colon) | 2.24 - 4.98 | mdpi.com |

| 7-chloro-(4-thioalkylquinoline) derivatives (47-50, 53, 54, etc.) | CCRF-CEM (Leukemia) | 0.55 - 2.74 | mdpi.com |

| 5-chloro-8-hydroxyquinoline-indole bioconjugate (16) | Colo320 (Colon) | 4.87 | mdpi.com |

| 5-chloro-8-hydroxyquinoline-indole bioconjugate (16) | Colo205 (Colon) | 13.06 | mdpi.com |

| Ethyl 2-(5-chloro-8-hydroxyquinolin-7-yl)-2-morpholinoacetate (10) | Colo320 (Colon) | 1.72 | mdpi.com |

| Ethyl 2-(5-chloro-8-hydroxyquinolin-7-yl)-2-morpholinoacetate (10) | Colo205 (Colon) | 2.05 | mdpi.com |

| 4,7-disubstituted quinoline (10k) | HCT-116 (Colon) | 0.35 | nih.gov |

| 4,7-disubstituted quinoline (10k) | A549 (Lung) | 0.39 | nih.gov |

| 4,7-disubstituted quinoline (10k) | BCG-823 (Gastric) | 0.60 | nih.gov |

| 4,7-disubstituted quinoline (10k) | A2780 (Ovarian) | 0.67 | nih.gov |

| 4,7-disubstituted quinoline (10k) | HepG2 (Liver) | 1.98 | nih.gov |

Modulation of Cellular Pathways

The anticancer effects of this compound and its derivatives are not solely due to general cytotoxicity but are also linked to their ability to modulate specific cellular pathways that are often dysregulated in cancer. mdpi.comiucr.org These compounds can interfere with key processes such as signal transduction, cell division, DNA replication, and cellular stress responses.

Inhibition of Protein Kinases

Protein kinases are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival. Their aberrant activity is a hallmark of many cancers, making them attractive therapeutic targets. Quinoline-based compounds have been identified as effective protein kinase inhibitors. arabjchem.orgresearchgate.net

Derivatives of 4-hydroxyquinoline (B1666331) have been specifically developed as inhibitors of histone acetyltransferases (HATs), such as p300/CBP, which are enzymes that play a critical role in chromatin remodeling and gene expression. researchgate.netorientjchem.org Furthermore, certain amido-anilinoquinolines function as antitumor agents by inhibiting Colony-Stimulating Factor 1 Receptor (CSF-1R) kinase. researchgate.net The 7-hydroxyquinoline-4-carboxylic acid scaffold is considered a key intermediate in the synthesis of protein kinase inhibitors, highlighting the importance of this chemical framework. google.com For example, this framework is utilized in creating selective inhibitors of Fibroblast Activation Protein (FAP), a target for cancer diagnosis and treatment. google.com

Disruption of Tubulin Assembly

The microtubule network, formed by the polymerization of tubulin proteins, is essential for maintaining cell structure, and transport, and for the formation of the mitotic spindle during cell division. researchgate.net Disruption of tubulin dynamics is a well-established strategy for cancer chemotherapy. Several quinoline derivatives have been shown to function as tubulin polymerization inhibitors. arabjchem.orgresearchgate.netorientjchem.org

These compounds often bind to the colchicine (B1669291) site on β-tubulin, preventing its assembly into microtubules. researchgate.netorientjchem.orgresearchgate.net This disruption leads to an arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis. researchgate.netorientjchem.org For example, a chemically modified 7-phenyl-pyrrolo[3,2-f]quinolinone derivative was identified as a potent inhibitor of tubulin polymerization with an IC50 of 0.99 µM. researchgate.net Another study reported a novel quinoline derivative (compound 4c) that effectively inhibited tubulin polymerization with an IC50 value of 17 ± 0.3 μM. researchgate.net This activity correlated with a reduction in β-tubulin mRNA levels in MDA-MB-231 breast cancer cells. researchgate.net

Interference with DNA/RNA Synthesis

The replication and transcription of genetic material are fundamental processes for cell proliferation. Interfering with DNA and RNA synthesis is a key mechanism of action for many cytotoxic agents. basicmedicalkey.com Certain derivatives of this compound have been shown to exert their anticancer effects through this mechanism. mdpi.com

High concentrations of specific 7-chloro-(4-thioalkylquinoline) derivatives have been observed to inhibit both DNA and RNA synthesis in CCRF-CEM leukemia cells, contributing to their cytotoxic effect. mdpi.com The ability of the quinoline ring to interact with DNA is a known characteristic. For instance, 7-Chloro-4-hydroxyquinoline itself has been reported to inhibit bacterial growth by binding to DNA and RNA, thereby preventing transcription and replication. biosynth.com Studies on clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), a related compound, demonstrated a complete inhibition of DNA and protein synthesis and an abolition of the nerve growth factor (NGF)-stimulated RNA synthesis in cultured rat ganglia. nih.gov This research suggested that the 8-hydroxyquinoline structure is essential for this inhibitory activity. nih.gov Furthermore, hydroxyquinolines have been shown to inhibit RNA-dependent DNA polymerase (reverse transcriptase), with cellular DNA synthesis being more sensitive to inhibition than RNA or protein synthesis. nih.gov

Induction of Oxidative Stress

Cancer cells often exhibit an altered redox balance compared to normal cells, making them more vulnerable to agents that induce oxidative stress. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them. Some this compound derivatives can modulate this balance to exert anticancer effects.

For example, the cytotoxic activity of 8-hydroxyquinoline-benzohydrazone copper(II) complexes in melanoma cells was associated with an increased generation of ROS, leading to DNA damage. frontiersin.org Similarly, 8-hydroxy-5-nitroquinoline (NQ) was found to increase intracellular ROS generation, an effect that was potentiated by copper. sci-hub.se Conversely, other derivatives have demonstrated protective, antioxidant effects in different biological contexts. The compound 7-chloro-4-(phenylselanyl) quinoline has been shown to reduce renal oxidative stress induced by the chemotherapy drug oxaliplatin (B1677828) in mice and to prevent oxidative stress in a model of diabetes in Drosophila melanogaster. nih.govnih.govresearchgate.net The mechanism of action for ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate is also thought to be mediated through pathways involving oxidative stress.

Lysosomotropic Properties and Autophagy Modulation

Autophagy is a cellular degradation process where cytoplasmic components are enclosed in double-membraned vesicles called autophagosomes, which then fuse with lysosomes for degradation. In cancer, autophagy can have a dual role, either promoting survival or contributing to cell death. Many quinoline derivatives, including the well-known antimalarial drug chloroquine and its hydroxylated analog hydroxychloroquine, are weak bases that exhibit lysosomotropic properties. nih.govfrontiersin.orgoup.com

This property allows them to accumulate preferentially in the acidic environment of lysosomes. frontiersin.orgoup.com This accumulation raises the intralysosomal pH, leading to the inhibition of lysosomal enzymes and blocking the final step of autophagy—the fusion of autophagosomes with lysosomes. oup.comresearchgate.net This blockade of cytoprotective autophagy can sensitize cancer cells to other chemotherapeutic agents and induce apoptosis. oup.comresearchgate.net

Recent research has focused on developing novel quinoline derivatives that can modulate autophagy. For example, a series of 4,7-disubstituted quinoline derivatives were designed as autophagy-inducing agents that function by stabilizing the ATG5 protein, ultimately inhibiting colorectal cancer growth. nih.gov In contrast, other studies have designed hybrid molecules containing a quinoline derivative conjugated to a ruthenacarborane fragment that act as inhibitors of tumor-promoting autophagy in glioblastoma cell lines. nih.gov

Role as a Michael Acceptor

The chemical reactivity of the hydroxyquinoline scaffold, particularly its role in Michael additions, is pivotal for the synthesis of more complex, fused heterocyclic systems. In these reactions, the hydroxyquinoline moiety typically functions not as a Michael acceptor, but as a Michael donor or nucleophile.

During the synthesis of pyrano[3,2-h]quinoline derivatives, the phenolate (B1203915) anion of 8-hydroxyquinoline (an isomer of 7-hydroxyquinoline) attacks the β-carbon of an α,β-unsaturated nitrile intermediate (an arylidene-malononitrile), which serves as the Michael acceptor. mdpi.comresearchgate.net This initial Michael addition is followed by a cyclization reaction to form the final pyranoquinoline ring system. mdpi.comiiste.orgscirp.orgresearchgate.netresearchgate.net This process has been utilized in one-pot, three-component reactions involving an aromatic aldehyde, malononitrile, and a hydroxyquinoline derivative. scirp.orgnih.gov L-proline has been effectively used as a catalyst in these transformations, facilitating both the initial Knoevenagel condensation to form the Michael acceptor and the subsequent Michael addition step. nih.gov

Similarly, in the synthesis of 4H-pyrano[3,2-h]quinolines, an intermediate arylidenemalononitrile is formed first, which then undergoes a Michael addition with 8-hydroxyquinoline, leading to cyclization and the final product. scirp.org While these examples involve the 8-hydroxy isomer, the principle demonstrates the role of the hydroxyquinoline ring as a nucleophile that initiates the conjugate addition, rather than being the electrophilic acceptor itself.

Anti-inflammatory and Antinociceptive Effects

Derivatives of this compound have demonstrated significant anti-inflammatory and antinociceptive (pain-reducing) properties in preclinical studies. A prominent example is the organoselenium compound 7-chloro-4-(phenylselanyl)quinoline (4-PSQ) .

In various mouse models, 4-PSQ has been shown to exert potent acute anti-inflammatory and antinociceptive actions. nih.gov It effectively reduced abdominal writhing induced by acetic acid and inhibited both the early (neurogenic) and late (inflammatory) phases of nociception in the formalin test. nih.gov The compound also diminished paw edema caused by formalin and reduced edema formation induced by croton oil. nih.gov Further investigations into its anti-inflammatory mechanism revealed that 4-PSQ decreased the activity of myeloperoxidase (MPO), a marker of neutrophil infiltration, in inflamed tissues. nih.govnih.gov In a carrageenan-induced pleurisy model, 4-PSQ reduced cellular migration and pleural exudate accumulation. nih.gov

The antinociceptive effects of 4-PSQ appear to be mediated by multiple pathways, including the glutamatergic, serotonergic, and nitrergic systems. nih.govresearchgate.net Its action was blocked by antagonists of NMDA and serotonin (B10506) receptors, and partially reversed by a nitric oxide precursor, indicating a complex mechanism of action. nih.gov Structure-activity relationship studies on 4-PSQ and its analogues have shown that the insertion of different substituents on the phenylselanyl ring alters the efficacy of the compound as an antinociceptive and anti-inflammatory agent. nih.govresearchgate.net In silico analyses suggest these compounds have a higher affinity for cyclooxygenase-2 (COX-2) over COX-1, which is a characteristic of many modern anti-inflammatory drugs. nih.gov

| Activity | Model | Key Finding | Reference |

|---|---|---|---|

| Antinociceptive | Acetic Acid-Induced Writhing (mice) | Reduced abdominal writhing. | nih.gov |

| Antinociceptive | Formalin Test (mice) | Inhibited both early and late phases of nociception. | nih.gov |

| Anti-inflammatory | Formalin-Induced Paw Edema (mice) | Reduced paw edema formation. | nih.gov |

| Anti-inflammatory | Croton Oil-Induced Ear Edema (mice) | Diminished edema and decreased myeloperoxidase (MPO) activity. | nih.gov |

| Anti-inflammatory | Carrageenan-Induced Pleurisy (mice) | Reduced cellular migration and pleural exudate. | nih.gov |

Antiviral Properties

The quinoline scaffold is a core component of several compounds with known antiviral activity, and derivatives of this compound are no exception. The well-known antimalarial drug chloroquine, which has been investigated for antiviral properties, is synthesized from 4,7-dichloroquinoline (B193633), a direct product of treating 7-chloro-4-hydroxyquinoline with a chlorinating agent like POCl₃. nih.gov

Recent research has focused on novel derivatives with broad-spectrum antiviral potential. austinpublishinggroup.com For instance, a series of hydroxyquinoline-pyrazole derivatives demonstrated promising antiviral activity against several human coronaviruses, including SARS-CoV-2, MERS-CoV, and HCoV-229E. nih.gov These compounds were synthesized via condensation reactions involving a 2-chloro-3-formylquinoline, highlighting the versatility of the chloro-substituted quinoline core in generating diverse chemical entities. nih.gov The resulting derivatives showed potent inhibition of SARS-CoV-2 at low concentrations in cell-based assays. nih.gov

Similarly, a study on 2-phenylquinolines identified compounds with broad-spectrum anti-coronavirus activity. kuleuven.be While not directly derived from this compound, this research underscores the potential of the quinoline core in developing agents against viral pathogens. Another study showed that 5,7-dichloro-8-hydroxyquinoline derivatives exhibited significant inhibitory activity against the dengue virus serotype 2 (DENV2). mdpi.com

| Compound Class | Virus | Key Finding | Reference |

|---|---|---|---|

| Hydroxyquinoline-Pyrazole Derivatives | SARS-CoV-2, MERS-CoV, HCoV-229E | Potent inhibition of viral replication in vitro. | nih.gov |

| 2-Phenylquinoline Derivatives | SARS-CoV-2, HCoV-229E, HCoV-OC43 | Showed low micromolar activity as inhibitors of SARS-CoV-2. | kuleuven.be |

| 5,7-dichloro-8-hydroxyquinoline Derivatives | Dengue Virus Serotype 2 (DENV2) | Exhibited significant inhibitory activity (IC50 = 3.03 µM). | mdpi.com |

Neuroprotective and Anti-Neurodegenerative Activities

The fight against neurodegenerative diseases has led to the exploration of various chemical scaffolds, with quinoline derivatives showing significant promise. The derivative 7-chloro-4-(phenylselanyl)quinoline (4-PSQ) has been extensively studied for its neuroprotective effects, which are often linked to its ability to combat oxidative stress, a key factor in neuronal damage. researchgate.net

In a study using a Drosophila melanogaster model of acrylamide-induced neurotoxicity, 4-PSQ demonstrated a protective effect by modulating the enzyme acetylcholinesterase (AChE) and reducing oxidative stress parameters in the flies' heads. nih.gov In models of aging, subacute treatment with 4-PSQ was found to fight oxidative damage in various tissues of aged rats, suggesting its potential as an anti-aging agent that can mitigate age-related decline. nih.gov This treatment restored redox homeostasis and repaired oxidative damage in the cerebral cortex, among other organs. researchgate.netnih.gov

Furthermore, 4-PSQ has shown potential in models relevant to Alzheimer's disease. capes.gov.br It was found to have an effect on AChE activity, neurogenesis, and neuroplasticity. capes.gov.br Its ability to modulate oxidative stress, restore neuroplasticity, and attenuate neuroinflammation suggests it could be a promising candidate for multifactorial diseases like Alzheimer's. capes.gov.brresearchgate.net

Other Reported Biological Activities (e.g., Antidiabetic, Antioxidant)

Beyond the specific activities listed above, derivatives of this compound possess other important biological properties, with antioxidant activity being a central and recurring theme.

Antioxidant Activity: The antioxidant action of 7-chloro-4-(phenylselanyl)quinoline (4-PSQ) is considered critical to many of its other pharmacological effects, including its anti-inflammatory, antinociceptive, and neuroprotective roles. nih.govresearchgate.netresearchgate.netcdnsciencepub.com In studies, 4-PSQ protected against the increase in reactive oxygen species (ROS) and the depletion of endogenous antioxidants like nonprotein thiols. nih.gov It also demonstrated the ability to restore redox homeostasis in tissues under oxidative stress from aging or chemical-induced toxicity. nih.govcdnsciencepub.com The organoselenium component of the molecule is believed to be crucial for this antioxidant activity. cdnsciencepub.com

Antidiabetic Activity: The antioxidant properties of 4-PSQ also contribute to its potential as an antidiabetic agent, particularly in managing complications like diabetic neuropathy. In a study using a streptozotocin-induced model of diabetic neuropathy in mice, 4-PSQ treatment was associated with a reduction in blood glucose levels and the modulation of oxidative stress markers in the cerebral cortex, hippocampus, and spinal cord. rsc.orgresearchgate.net In a different model using Drosophila melanogaster fed a high-sugar diet, co-treatment with 4-PSQ attenuated the effects of the diet, reducing glucose and triglyceride levels and normalizing the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT). nih.govresearchgate.net These findings suggest that 4-PSQ may be therapeutically beneficial for treating diabetic neuropathy and managing diabetic-like phenotypes. rsc.orgnih.gov

Structure Activity Relationship Sar Studies

Influence of Substituents on Biological Potency

The type and position of substituents on the quinoline (B57606) ring are paramount in determining the biological activity of compounds like 4-Chloro-7-hydroxyquinoline.

The introduction of halogen atoms into the quinoline ring is a common strategy to enhance biological activity. orientjchem.orgnih.gov Halogenation can increase lipophilicity, facilitate non-bonding interactions with target sites, and prevent metabolic hydroxylation at the position of substitution. researchgate.net

Specifically, the presence of a chlorine atom at the 7-position of the quinoline ring is a well-established feature for enhancing biological effects, including antimalarial and anti-inflammatory activities. rsc.orgresearchgate.net For instance, the 7-chloro group is considered a requirement for β-hematin inhibitory activity in 4-aminoquinolines, a key mechanism in their antimalarial action. researchgate.net Studies on 7-chloro-4-(phenylselanyl) quinoline and its analogs have demonstrated that the 7-chloro group contributes to their antinociceptive and anti-inflammatory properties. nih.gov

The nature of the halogen and its position can have a differential impact. For example, in a series of 8-hydroxyquinoline (B1678124) derivatives, 6-chloroanalogues were found to be the most active against certain cancer cell lines. nih.gov The introduction of a chloro substituent at the 5-position of 8-hydroxyquinoline derivatives has also been shown to influence their pKa values and, consequently, their metal-chelating properties and anticancer activity. nih.gov Furthermore, replacing iodine with chlorine or bromine in some quinoline derivatives has been observed to alter their antimicrobial efficacy and cytotoxicity profiles.

The following table summarizes the observed impact of halogenation on the biological activity of select quinoline derivatives:

| Compound/Derivative Class | Halogen Position | Observed Effect on Biological Activity |

| 4-Aminoquinolines | 7-Chloro | Essential for β-hematin inhibitory (antiplasmodial) activity. researchgate.net |

| 8-Hydroxyquinolines | 6-Chloro | Most potent against certain cancer cell lines in a specific series. nih.gov |

| 8-Hydroxyquinolines | 5-Chloro | Lowers pKa of the hydroxyl and quinolinium nitrogen, affecting chelation and anticancer activity. nih.gov |

| Halogenated Quinolines (general) | Multiple | Can enhance antibacterial and biofilm eradication activities. nih.gov |

The hydroxyl group is a crucial functional group that can significantly influence the biological activity of quinoline derivatives. Hydroxy groups can participate in hydrogen bonding, which is vital for the binding of drugs to their biological targets. ontosight.ai

In the context of 8-hydroxyquinolines, the hydroxyl group at position 8, in conjunction with the quinoline nitrogen, acts as a chelating agent for various metal ions. scispace.comnih.gov This metal chelation is often implicated in their mechanism of action. The unsubstituted phenolic group at position 8 has been described as a key structural fragment necessary for the biological activity of certain 8-hydroxyquinoline derivatives. mdpi.com

The position of the hydroxyl group is critical. For instance, in a study of ring-substituted 4-hydroxy-1H-quinolin-2-ones, a 7-hydroxy derivative showed higher lipophilicity and different antifungal activity compared to its 5-hydroxy analog. nih.gov Furthermore, the presence of a hydroxyl or methoxy (B1213986) group at the 7-position of the quinoline ring has been shown to improve the antitumor activity of some compounds. orientjchem.org

Other functional groups also play a significant role. For example:

A carboxylic acid group at the 3-position, as seen in 7-Chloro-4-hydroxyquinoline-3-carboxylic acid, can influence the molecule's properties and interactions with biological targets. ontosight.ai

The introduction of a phenylsulfonyl group at the 4-position of a 7-chloroquinoline (B30040) resulted in good anti-inflammatory potential. rsc.org

Electron-donating groups like a methoxy group (OCH3) at position-2 enhanced the antimalarial activity of a quinoline-imidazole hybrid, while an electron-withdrawing group like chlorine at the same position led to a loss of activity. rsc.org

The specific combination of a chloro group at the 7-position and a hydroxyl group at the 4-position, as in the parent compound of this article, is noteworthy. While much of the literature focuses on the 4-amino-7-chloroquinoline (chloroquine) scaffold for antimalarial activity or the 8-hydroxyquinoline scaffold for chelation-based activities, the 4-hydroxy-7-chloroquinoline structure also possesses significant biological relevance.

The 7-chloro group generally enhances biological potency through mechanisms previously discussed, such as increased lipophilicity and favorable interactions with target enzymes. researchgate.net Electron-withdrawing groups at the 7-position have been shown to lower the pKa of the quinoline ring nitrogen, which can influence the compound's distribution and interaction with biological targets. researchgate.net

The 4-hydroxy group is a key feature in the 4-quinolone class of compounds, which are known for their antibacterial activities. The 4-hydroxy-2-oxo-1,2-dihydroquinoline scaffold, for example, has been associated with HIV integrase inhibitory and antibacterial activities. brieflands.com The hydroxyl group at position 4 can exist in tautomeric equilibrium with the 4-keto form (4-quinolone), which can be crucial for its biological action. sielc.com For instance, 7-Chloro-4-hydroxyquinoline (B73993) is also known as 7-Chloroquinolin-4(1H)-one. sielc.com This tautomerism can affect the molecule's ability to act as a hydrogen bond donor or acceptor, influencing its binding to biological macromolecules.

The compound 7-Chloro-4-hydroxyquinoline-3-carboxylic acid combines the 7-chloro and 4-hydroxy features with a carboxylic acid at the 3-position. ontosight.ai This particular arrangement of substituents has been investigated for various potential biological activities, including antimicrobial and antiviral properties. ontosight.ai

Conformational Analysis and Bioactive Conformations

The three-dimensional shape of a molecule is critical for its interaction with biological targets. Conformational analysis helps in understanding the preferred spatial arrangement of atoms in a molecule, which can dictate its bioactive conformation.

Computational methods, such as Density Functional Theory (DFT), are often employed to determine the stable conformations of quinoline derivatives. dergi-fytronix.com For instance, a study on 2-Chloro-7-Methylquinoline-3-Carbaldehyde identified two stable planar conformers. dergi-fytronix.com Molecular dynamics simulations can also be used to explore the conformational landscape of these molecules and identify the most relevant structures for biological activity. uantwerpen.be

The bioactive conformation, the specific shape a molecule adopts when it binds to its target, may not always be the lowest energy conformation in solution. Docking studies, which predict the binding orientation of a molecule to a target protein, can provide insights into the likely bioactive conformations. mdpi.combrieflands.com For example, docking studies of quinoline derivatives into the active sites of enzymes can reveal the crucial interactions and the required conformation for inhibitory activity. brieflands.com

Stereochemical Considerations in Activity

Stereochemistry, the spatial arrangement of atoms in a molecule, can have a profound impact on biological activity. Different stereoisomers (enantiomers or diastereomers) of a chiral drug can exhibit different pharmacological potencies and toxicities.

In the context of quinoline derivatives, if a substituent introduces a chiral center, the resulting enantiomers can have distinct biological profiles. For example, in the development of new 4-aminoquinoline (B48711) antimalarials to overcome drug resistance, chirally defined side chains were synthesized. nih.gov The (S)-enantiomer of a novel 4-aminoquinoline derivative was identified as the lead molecule with curative activity against chloroquine-resistant malaria parasites. nih.gov This highlights the importance of stereochemistry in the side chain attached to the quinoline core.

For 7-Chloro-4-hydroxyquinoline-3-carboxylic acid, while the core structure is planar, the introduction of chiral substituents could lead to stereoisomers with differential activity. ontosight.ai The specific stereochemical characteristics of a molecule influence its reactivity and how it interacts with chiral biological macromolecules like enzymes and receptors. Deuterium labeling studies have been used to define the stereochemical course of reactions involving quinoline derivatives, providing a deeper understanding of the mechanistic pathways. acs.org

Computational Studies and Molecular Modeling

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. researchgate.net This method is crucial in drug discovery for understanding how a compound might interact with a biological target, such as an enzyme or receptor, which is often a key step in a disease process. researchgate.net For derivatives of the chloroquinoline scaffold, molecular docking has been essential for establishing the interactions between these compounds and their biological targets. researchgate.net

Docking studies reveal the specific non-covalent interactions that stabilize the ligand-protein complex, including hydrogen bonds, hydrophobic interactions, and π-π stacking. researchgate.net For the hydroxyquinoline scaffold, these interactions are critical for its biological activity.

Hydrogen Bonding: The hydroxyl group is a key feature of hydroxyquinolines, often participating in crucial hydrogen bonds. For instance, docking studies of a substituted 7-hydroxyquinoline (B1418103) Mcl-1 inhibitor showed that the C7-hydroxyl group forms a significant hydrogen bond with the Asn260 residue of the protein, anchoring the ligand in the binding pocket. nih.gov

Metal Chelation: The arrangement of the hydroxyl group and the quinoline (B57606) nitrogen in many hydroxyquinoline derivatives allows them to chelate metal ions. Docking studies of 4-hydroxyquinoline-3-carbohydrazide (B12215663) derivatives in the active site of HIV-1 integrase revealed that the hydroxyl and carboxylic groups chelate a critical Mg²⁺ ion. thieme-connect.com

Hydrophobic and van der Waals Interactions: The aromatic rings of the quinoline structure frequently engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues (e.g., Tyrosine, Phenylalanine, Tryptophan) in the protein's binding site. Molecular docking studies of quinoline derivatives with acetylcholinesterase suggest that the quinoline fragment can bind to the peripheral anionic site (PAS) through π-π stacking interactions. researchgate.net

A summary of typical interactions observed in docking studies of quinoline derivatives is presented below.

| Interaction Type | Interacting Ligand Group | Typical Protein Residue Involved | Reference |

| Hydrogen Bond | Hydroxyl (-OH) group | Asp, Asn, Ser | nih.govnih.gov |

| Metal Chelation | Hydroxyl and Nitrogen/Oxygen atoms | Metal ions (e.g., Mg²⁺) in active site | thieme-connect.com |

| π-π Stacking | Quinoline aromatic rings | Tyr, Phe, Trp, His | researchgate.netucj.org.ua |

| Hydrophobic Interactions | Aromatic/Alkyl parts | Val, Leu, Ile, Ala | researchgate.net |

Interactive Data Table: Click on headers to sort.

A primary output of molecular docking is the calculation of a scoring function, which estimates the binding affinity (often expressed in kcal/mol) between the ligand and the protein. A more negative value indicates a stronger predicted binding. researchgate.net This score is used to rank different compounds and predict their potential potency. While specific docking studies for 4-Chloro-7-hydroxyquinoline are not extensively detailed in the provided results, data for structurally related quinoline derivatives illustrate the application of this method.

For example, a study on 5-chloro-7-iodo-8-hydroxy quinoline, a related compound, reported a binding affinity of -5.1 kcal/mol when docked against a decarboxylase inhibitor, suggesting a stable complex. uantwerpen.be Other research on different quinoline derivatives has shown a wide range of predicted affinities depending on the target protein, highlighting the utility of this method in identifying promising ligand-target pairs. researchgate.netresearchgate.net

The table below shows examples of predicted binding affinities for various quinoline derivatives against different protein targets, demonstrating the range of values obtained in such computational experiments.

| Compound Class | Protein Target | Predicted Binding Affinity (kcal/mol) | Reference |

| 5-chloro-7-iodo-8-hydroxy quinoline | Decarboxylase Inhibitor (1KV8) | -5.1 | uantwerpen.be |

| Resveratrol Derivatives (for comparison) | APC (3NMW) | -6.1 to -7.9 | researchgate.net |

| Piperazine-quinoline Hybrids | Acetylcholinesterase (AChE) | -11.0 to -12.4 | researchgate.net |

| 8-Hydroxyquinoline (B1678124) Derivatives | S. aureus protein (1JIJ) | -6.9 | researchgate.net |

Interactive Data Table: Click on headers to sort.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. uantwerpen.be It is widely employed to calculate a molecule's optimized geometry, electronic properties, and vibrational frequencies. dergipark.org.tr Studies on 4-hydroxy-3-cyano-7-chloro-quinoline, a close analog, have utilized DFT (specifically the B3LYP functional) to optimize the molecular structure and calculate vibrational frequencies, which showed good agreement with experimental infrared (IR) spectra. dergipark.org.trresearchgate.net

DFT calculations are also used to determine key electronic properties that govern a molecule's reactivity and stability. uantwerpen.be These include:

HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding electronic transitions and reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability. uantwerpen.be

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on a molecule, identifying electrophilic (positive) and nucleophilic (negative) regions, which are potential sites for intermolecular interactions. uantwerpen.be

For related 8-hydroxyquinoline derivatives, DFT calculations have been used to determine various reactivity descriptors. uantwerpen.be

| DFT Parameter | 5,7-dichloro-8-hydroxyquinoline | 5-chloro-7-iodo-8-hydroxy quinoline | Reference |

| HOMO-LUMO Gap (eV) | 2.231 | 0.80 | uantwerpen.be |

| Ionization Potential (eV) | 7.347 | 5.891 | uantwerpen.be |

| Electron Affinity (eV) | 5.116 | 5.091 | uantwerpen.be |

| Global Hardness (η) | 1.116 | 0.4 | uantwerpen.be |

| Electrophilicity (eV) | 17.40 | 94.22 | uantwerpen.be |

Interactive Data Table: Click on headers to sort.

These parameters help in understanding the kinetic stability and reactivity of the molecules, providing a theoretical basis for their observed biological activities. uantwerpen.be

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. arabjchem.org This method correlates physicochemical properties or theoretical molecular descriptors of compounds with their known activities, saving resources and accelerating the drug development process. arabjchem.orgnih.gov

For the 7-chloroquinoline (B30040) scaffold, QSAR studies have been successfully applied to understand the structural requirements for antimalarial activity against both sensitive and resistant strains of Plasmodium falciparum. arabjchem.org In these studies, various molecular descriptors are calculated for a series of related compounds and then correlated with their biological activity using statistical methods like Multiple Linear Regression (MLR). arabjchem.orgasianpubs.org

The descriptors used in QSAR models typically fall into several categories:

Electronic: Descriptors related to the electronic properties of the molecule, such as partial charges on atoms.

Steric: Descriptors related to the size and shape of the molecule, such as molar refractivity (MR). asianpubs.org

Hydrophobic: Descriptors that measure the lipophilicity of the molecule, such as the partition coefficient (log P). asianpubs.org

Topological: Descriptors derived from the 2D representation of the molecule, describing its connectivity and shape.

While a specific QSAR model for this compound was not found, studies on the closely related 7-chloro-4-aminoquinolines have yielded statistically significant models that have been useful in designing more potent antimalarial agents. arabjchem.org Similarly, Hologram QSAR (HQSAR) has been used to analyze the anti-mycobacterial activity of 7-chloro-4-aminoquinolines, considering their amino-imino tautomerism. nih.gov

In Silico Prediction of Biological Activities

In silico prediction encompasses a broad range of computational methods used to estimate the biological and pharmacokinetic properties of a molecule before it is synthesized. These tools are vital for filtering large libraries of virtual compounds to identify those with the most promising drug-like characteristics. preprints.orgresearchgate.net

Commonly predicted properties include:

Pharmacokinetics (ADME): Absorption, Distribution, Metabolism, and Excretion properties are predicted. This includes adherence to frameworks like Lipinski's Rule of Five (RO5), which suggests that orally active drugs generally have a molecular weight < 500 Da, a logP < 5, < 5 hydrogen bond donors, and < 10 hydrogen bond acceptors. preprints.org

Toxicity Risks: Programs like OSIRIS are used to predict potential toxicity risks, such as mutagenicity or irritancy. researchgate.net

Bioactivity Scores: Tools like Molinspiration calculate scores that predict a molecule's likelihood of interacting with major classes of drug targets, such as G-protein coupled receptors (GPCRs), ion channels, kinases, and enzymes. preprints.orgresearchgate.net

Studies on a large set of substituted 8-hydroxyquinolines have used these tools to evaluate their potential as drug candidates. preprints.orgresearchgate.net The results indicated that most of the studied structures were in accordance with Lipinski's criteria and showed potential to interact with various enzymatic targets. preprints.org

| Predicted Property | Description | Typical Tool Used | Reference |

| Drug-Likeness | Adherence to Lipinski's Rule of Five (RO5) | Molinspiration, SwissADME | preprints.org |

| Bioavailability | Prediction of oral bioavailability and GI absorption | SwissADME | researchgate.net |

| Bioactivity Score | Likelihood of acting on a target class (GPCR, enzyme, etc.) | Molinspiration | preprints.org |

| Toxicity Risk | Prediction of mutagenic, tumorigenic, or irritant effects | OSIRIS Property Explorer | researchgate.net |

Interactive Data Table: Click on headers to sort.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. acs.org In drug discovery, MD is often used to assess the stability of a ligand-protein complex predicted by molecular docking. unipa.it By simulating the complex in a realistic environment (e.g., surrounded by water molecules) for a period of nanoseconds, researchers can observe how the ligand's binding pose and its key interactions with the protein evolve. acs.org

Key insights from MD simulations include:

Binding Stability: The stability of the ligand in the binding pocket is often assessed by calculating the root-mean-square deviation (RMSD) of the ligand's atoms from their initial docked position. A low and stable RMSD value suggests a stable binding mode.

Interaction Persistence: MD simulations can confirm whether key interactions, such as hydrogen bonds identified in docking, are maintained throughout the simulation. unipa.it

Conformational Changes: These simulations can reveal flexibility in both the ligand and the protein, showing how they might adapt to each other to achieve an optimal fit. acs.org

Studies on hydroxyquinoline derivatives have used MD simulations to validate docking results. For example, MD simulations of clioquinol (B1669181) (5-chloro-7-iodo-8-hydroxyquinoline) bound to the α1-adrenoceptor confirmed that the compound binds stably to the orthosteric binding site, providing a structural basis for its antagonist activity. nih.gov Similarly, long MD simulations (250 ns) have been used to study the binding of hydroxyquinoline probes to human serum albumin, revealing significant conformational flexibility and multiple possible binding locations within the protein. acs.org

Mechanistic Investigations at the Molecular and Cellular Levels

Target Identification and Validation

The biological activities of 4-Chloro-7-hydroxyquinoline and its derivatives are attributed to their interactions with various molecular targets within cells.

Derivatives of this compound have been shown to inhibit several key enzymes. Quinolone derivatives, for instance, can target bacterial DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication and decatenation of interlinked chromosomes. nih.gov This inhibition promotes the cleavage of bacterial DNA, ultimately leading to cell death. nih.gov The key event in the action of quinolones is the reversible trapping of gyrase-DNA and topoisomerase IV-DNA complexes. nih.gov This complex formation leads to a rapid and reversible inhibition of DNA synthesis. nih.gov In many gram-negative bacteria, resistance to quinolones can arise from mutations in the gyrase A protein, with further resistance developing from mutations in a second gyrase or topoisomerase IV site. nih.gov Conversely, in some gram-positive bacteria, primary resistance is associated with changes in topoisomerase IV, while subsequent gyrase mutations confer additional resistance. nih.gov

In the context of malaria, quinoline (B57606) derivatives like chloroquine (B1663885) interfere with the parasite's detoxification of heme. They are believed to inhibit heme polymerase, an enzyme that crystallizes toxic-free heme into hemozoin. drugbank.comescholarship.orgnih.govnih.gov By inhibiting this enzyme, the quinoline derivatives cause a buildup of toxic heme within the parasite, leading to its death. drugbank.com

Furthermore, some quinoline derivatives have been investigated for their anti-inflammatory properties through the inhibition of cyclooxygenase-2 (COX-2). drugbank.commedchemexpress.comnih.gov COX-2 is an enzyme responsible for the production of prostaglandins (B1171923) during inflammation. d-nb.infonih.gov Selective inhibition of COX-2 is a strategy to develop anti-inflammatory drugs with potentially fewer gastrointestinal side effects compared to non-selective NSAIDs. nih.gov

Table 1: Enzyme Inhibition by Quinoline Derivatives

| Enzyme | Organism/System | Effect of Inhibition |

| DNA Gyrase | Bacteria | Inhibition of DNA replication, leading to bacterial cell death. nih.gov |

| Topoisomerase IV | Bacteria | Inhibition of chromosome decatenation, leading to bacterial cell death. nih.gov |

| Heme Polymerase | Plasmodium species | Accumulation of toxic heme, leading to parasite death. drugbank.comescholarship.orgnih.gov |

| COX-2 | Human | Reduction of prostaglandin (B15479496) synthesis, leading to anti-inflammatory effects. drugbank.comnih.govnih.gov |

Beyond enzyme inhibition, this compound derivatives can directly interact with nucleic acids. Some studies have shown that these compounds can disrupt bacterial DNA replication. For instance, certain 7-chloro-(4-thioalkylquinoline) derivatives have been found to induce DNA/RNA damage. mdpi.com Research on clioquinol (B1669181), a derivative of 8-hydroxyquinoline (B1678124), demonstrated that it could inhibit DNA and protein synthesis. nih.gov While it had minimal effect on RNA synthesis in the absence of nerve growth factor (NGF), it abolished the NGF-induced stimulation of RNA synthesis. nih.gov

Cellular Uptake and Intracellular Localization

The cellular uptake of this compound derivatives is influenced by their physicochemical properties. As lipophilic molecules, they can often cross cell membranes. tandfonline.comnih.gov For instance, 5-chloro-7-iodo-8-hydroxyquinoline (clioquinol) is known to cross the blood-brain barrier. scispace.comnih.gov The cellular uptake can be significant, with some 8-hydroxyquinoline derivatives acting as ionophores, transporting metal ions like copper and zinc into cells. tandfonline.comresearchgate.net This ionophore activity can lead to an accumulation of these metal ions intracellularly. researchgate.net Studies using a bromine-labeled congener of clioquinol confirmed its ability to cross the cell membrane. researchgate.net Furthermore, derivatives like chloroquine and hydroxychloroquine, which are weak bases, tend to accumulate in low-pH organelles such as lysosomes. infezmed.it This accumulation can raise the pH of these organelles, impairing their function. drugbank.cominfezmed.it

Cellular Signaling Pathway Modulation

Quinolone derivatives can modulate various cellular signaling pathways. Some compounds have been shown to induce apoptosis, or programmed cell death, through mitochondrial pathways and by modulating key signaling pathways involved in cell survival. For example, some quinoline and quinazoline (B50416) derivatives can inhibit protein kinase enzymatic activity, thereby modulating cellular activities like proliferation, differentiation, and programmed cell death. google.com Clioquinol has been found to independently target the NF-kappaB and lysosome pathways in human cancer cells. dovepress.com It has also been shown to suppress cyclin D1 gene expression through both transcriptional and post-transcriptional mechanisms. Furthermore, some derivatives of 8-hydroxyquinoline have been found to inhibit the GRP78 protein, leading to endoplasmic reticulum stress-mediated apoptosis. figshare.com The Wnt signaling pathway, which is implicated in cancer, can also be inhibited by certain ionophores. mdpi.com

Metal Chelation and its Biological Implications

A significant aspect of the biological activity of hydroxyquinolines, including this compound derivatives, is their ability to chelate metal ions. tandfonline.comnih.govscispace.comdovepress.com 8-Hydroxyquinoline is a well-known metal chelator, forming complexes with various divalent metal ions. tandfonline.comnih.govdovepress.com This chelating ability is often central to their medicinal properties. tandfonline.comdovepress.com

Hydroxyquinoline derivatives can selectively chelate essential metal ions such as copper (Cu), zinc (Zn), and iron (Fe). tandfonline.comscispace.comresearchgate.net This interaction has profound biological implications. The dysregulation of metal homeostasis is a key factor in several diseases, and the chelation of these metals by hydroxyquinolines can help restore balance. tandfonline.comnih.gov For example, in neurodegenerative diseases like Alzheimer's, the accumulation of Cu and Fe can lead to the generation of reactive oxygen species (ROS) and protein misfolding. tandfonline.comnih.gov Chelators like clioquinol can bind to these excess metal ions, potentially reducing neurotoxicity. tandfonline.comscispace.com

The anticancer effects of some 8-hydroxyquinoline derivatives are also linked to their interaction with Cu and Zn ions. dovepress.com These compounds can act as ionophores, transporting Cu and Zn into cancer cells, which can lead to increased intracellular copper levels and subsequent cytotoxicity. researchgate.netinfezmed.it The formation of redox-active copper(II) complexes can induce oxidative stress within cancer cells. nih.gov Furthermore, the interaction with iron is also significant, as some hydroxyquinoline-based compounds are potent iron chelators, which can be relevant in conditions of iron overload or in targeting iron-dependent cellular processes. researchgate.net

Impact on Metal Homeostasis

Research into the direct impact of This compound on metal homeostasis at the molecular and cellular levels is limited. The capacity of a quinoline derivative to significantly influence metal ion balance is largely dictated by its structure, specifically the proximity of the hydroxyl (-OH) and nitrogen (N) atoms which enables the formation of stable chelate complexes with metal ions.

The most extensively studied hydroxyquinoline isomer in the context of metal homeostasis is 8-hydroxyquinoline (8HQ). nih.gov In 8HQ, the hydroxyl group at position 8 and the quinoline nitrogen at position 1 are positioned to form a bidentate {N,O} donor set, allowing for strong chelation of divalent metal ions such as copper (Cu²⁺) and zinc (Zn²⁺). nih.govtandfonline.com This chelating ability is the primary mechanism through which 8HQ and its derivatives, like the well-researched clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), can modulate metal homeostasis, acting as ionophores to transport metal ions across cellular membranes. tandfonline.comdovepress.com

In contrast, This compound does not possess this critical structural arrangement. The hydroxyl group is located at position 7, which is not adjacent to the quinoline nitrogen atom. Scientific literature suggests that among the seven isomeric monohydroxyquinolines, only 8-hydroxyquinoline is capable of forming stable complexes with divalent metal ions through this type of chelation. nih.govdovepress.com The removal of the quinoline nitrogen from the bidentate {N,O} donor set, as is the case in the 7-hydroxyquinoline (B1418103) structure, results in an inability to effectively chelate metal ions in a similar manner. acs.org

While some derivatives of 4-chloroquinoline (B167314) have been investigated for biological activities, the focus is often on their role as building blocks in the synthesis of more complex molecules or on mechanisms not related to metal chelation. acs.orgresearchgate.net For instance, certain 7-chloro-4-aminoquinoline derivatives show antimalarial activity through heme-binding affinity, a different mechanism than the ion chelation central to the effects of 8-hydroxyquinolines on metal homeostasis.

Due to this structural difference, there is a lack of published research and detailed findings on the impact of This compound itself on metal homeostasis. The available scientific evidence is centered on the 8-hydroxyquinoline scaffold as the key structural motif for potent metal-binding and modulation of cellular metal ion concentrations.

Preclinical Research and Therapeutic Potential

In Vitro Efficacy Studies